(2,4-Difluoro-3-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring. Its molecular formula is C6H5BF2O3, and it has a molecular weight of 173.91 g/mol. The compound is notable for its boronic acid functional group, which is pivotal in various
Research indicates that boronic acids exhibit various biological activities, including:
The synthesis of (2,4-Difluoro-3-hydroxyphenyl)boronic acid can be achieved through several methods:
(2,4-Difluoro-3-hydroxyphenyl)boronic acid has several applications:
Studies on (2,4-Difluoro-3-hydroxyphenyl)boronic acid have focused on its interactions with various biological molecules:
These interactions underline its significance in medicinal chemistry and drug design .
Several compounds share structural similarities with (2,4-Difluoro-3-hydroxyphenyl)boronic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (3,5-Difluoro-4-hydroxyphenyl)boronic acid | 1132666-81-9 | 0.97 |
| (3-Fluoro-2-hydroxyphenyl)boronic acid | 259209-24-0 | 0.97 |
| (3-Fluoro-4-hydroxyphenyl)boronic acid | 182344-14-5 | 0.95 |
| (5-Fluoro-2-hydroxyphenyl)boronic acid | 259209-20-6 | 0.92 |
| (4-Fluoro-3-hydroxyphenyl)boronic acid | 913835-74-2 | 0.90 |
What sets (2,4-Difluoro-3-hydroxyphenyl)boronic acid apart from these similar compounds is its specific arrangement of functional groups and fluorine atoms, which influences its reactivity and biological activity. The positioning of the hydroxyl group relative to the fluorines plays a crucial role in its interaction with target molecules in biological systems and its utility in synthetic applications .